molecular formula C18H26N2O B14223576 (2S,4S)-5,5-diethyl-4-(1H-indol-3-ylmethyl)-2,3-dimethyl-1,3-oxazolidine CAS No. 830325-71-8

(2S,4S)-5,5-diethyl-4-(1H-indol-3-ylmethyl)-2,3-dimethyl-1,3-oxazolidine

Cat. No.: B14223576
CAS No.: 830325-71-8
M. Wt: 286.4 g/mol
InChI Key: AXNAFTVLMRQOST-GUYCJALGSA-N
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Description

(2S,4S)-5,5-diethyl-4-(1H-indol-3-ylmethyl)-2,3-dimethyl-1,3-oxazolidine is a complex organic compound featuring an indole moiety attached to an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-5,5-diethyl-4-(1H-indol-3-ylmethyl)-2,3-dimethyl-1,3-oxazolidine can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions.

    Reduction: The oxazolidine ring can be reduced to form different derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety may yield indole-3-carboxylic acid derivatives, while reduction of the oxazolidine ring can produce different oxazolidine derivatives.

Scientific Research Applications

(2S,4S)-5,5-diethyl-4-(1H-indol-3-ylmethyl)-2,3-dimethyl-1,3-oxazolidine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialized materials and compounds for various industrial applications.

Mechanism of Action

The mechanism of action of (2S,4S)-5,5-diethyl-4-(1H-indol-3-ylmethyl)-2,3-dimethyl-1,3-oxazolidine involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Oxazolidine derivatives: Various oxazolidine compounds with different substituents and biological activities.

Uniqueness

(2S,4S)-5,5-diethyl-4-(1H-indol-3-ylmethyl)-2,3-dimethyl-1,3-oxazolidine is unique due to its specific combination of indole and oxazolidine moieties, which confer distinct chemical and biological properties

Properties

CAS No.

830325-71-8

Molecular Formula

C18H26N2O

Molecular Weight

286.4 g/mol

IUPAC Name

(2S,4S)-5,5-diethyl-4-(1H-indol-3-ylmethyl)-2,3-dimethyl-1,3-oxazolidine

InChI

InChI=1S/C18H26N2O/c1-5-18(6-2)17(20(4)13(3)21-18)11-14-12-19-16-10-8-7-9-15(14)16/h7-10,12-13,17,19H,5-6,11H2,1-4H3/t13-,17-/m0/s1

InChI Key

AXNAFTVLMRQOST-GUYCJALGSA-N

Isomeric SMILES

CCC1([C@@H](N([C@@H](O1)C)C)CC2=CNC3=CC=CC=C32)CC

Canonical SMILES

CCC1(C(N(C(O1)C)C)CC2=CNC3=CC=CC=C32)CC

Origin of Product

United States

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